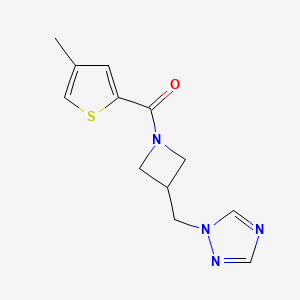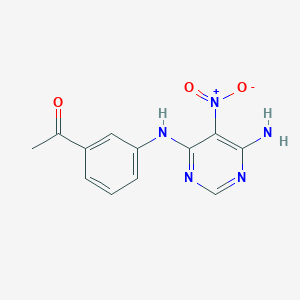
1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanone is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with amino and nitro groups, connected to a phenyl ring via an amino linkage, and further attached to an ethanone group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
The synthesis of 1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Nitration and Amination: The pyrimidine ring undergoes nitration using nitric acid and sulfuric acid to introduce the nitro group. Subsequent reduction and amination introduce the amino group.
Coupling with Phenyl Ring: The amino-substituted pyrimidine is then coupled with a phenyl ring through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Attachment of Ethanone Group: Finally, the ethanone group is introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
化学反应分析
1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Researchers explore its potential as a pharmaceutical intermediate for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It finds applications in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways or signal transduction. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanone can be compared with similar compounds such as:
1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)propanone: Similar structure but with a propanone group instead of ethanone, affecting its reactivity and applications.
1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)butanone: Contains a butanone group, leading to different physical and chemical properties.
1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanol: The ethanone group is replaced with an ethanol group, impacting its solubility and biological activity.
属性
IUPAC Name |
1-[3-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c1-7(18)8-3-2-4-9(5-8)16-12-10(17(19)20)11(13)14-6-15-12/h2-6H,1H3,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIFUVZNKBVWMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[1-(4-amino-2-fluorophenyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2695736.png)
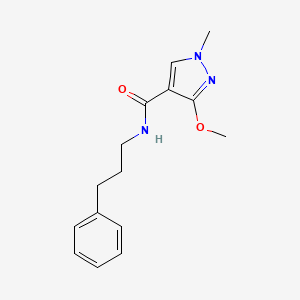
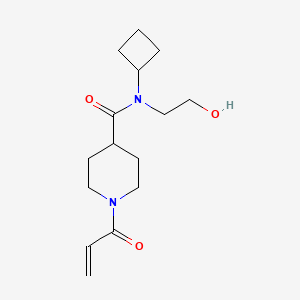
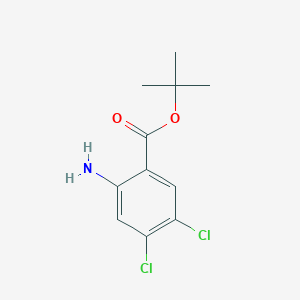
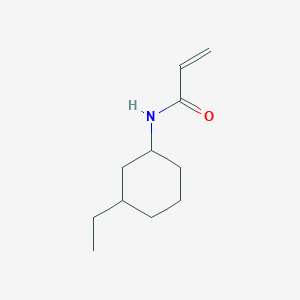
![ethyl 4-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-4-oxobutanoate](/img/structure/B2695746.png)
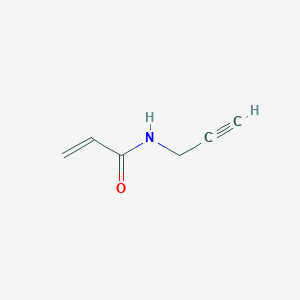
![4-[1-methyl-4-(4-methylphenyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B2695749.png)
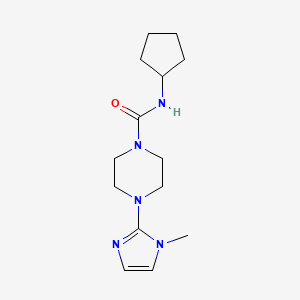
![2-[[4-(2-Chloropropanoyl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2695751.png)
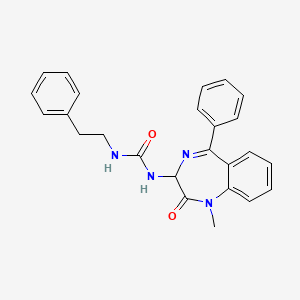
![N-[2,2-DICHLORO-1-(4-METHYLBENZENESULFONYL)ETHENYL]-4-METHYLBENZAMIDE](/img/structure/B2695756.png)
![Tert-butyl N-[2-(phenylsulfonimidoyl)ethyl]carbamate](/img/structure/B2695757.png)
